molecular formula C9H8BrF2NO2 B1380541 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide CAS No. 1600511-62-3

5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide

Cat. No. B1380541
CAS RN: 1600511-62-3
M. Wt: 280.07 g/mol
InChI Key: WAOXPSURYFJAFS-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 1600511-62-3 . It has a molecular weight of 280.07 .


Molecular Structure Analysis

The InChI code for 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is 1S/C9H8BrF2NO2/c1-13(15-2)9(14)6-3-5(10)4-7(11)8(6)12/h3-4H,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.07 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which show high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medical research and applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodology in Organic Chemistry

Hirokawa et al. (2000) describe an efficient synthesis process for creating bromo-methoxy-methylaminopyridine carboxylic acid, a potent antagonist for certain dopamine and serotonin receptors. This research illustrates the importance of novel synthetic routes in developing pharmacologically active compounds, which could be relevant for the synthesis and applications of 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide (Hirokawa, Horikawa, & Kato, 2000).

Antioxidant Properties of Marine-Derived Compounds

Li et al. (2012) identified new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against radicals. This suggests potential applications of similar bromophenol compounds in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Antibacterial Applications

Research by Xu et al. (2003) on bromophenols from the marine red alga Rhodomela confervoides indicated that these compounds possess moderate to strong antibacterial activity against several bacterial strains. This points to the potential use of structurally related compounds, like 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide, in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Mechanism of Action

Target of Action

It is structurally related to n-methylbenzamide, which is known to be a potent inhibitor of pde10a (phosphodiesterase 10a), a protein abundant only in brain tissue .

Mode of Action

If we consider its structural similarity to n-methylbenzamide, it might interact with its target protein (like pde10a) and inhibit its function

Biochemical Pathways

Based on its potential inhibition of pde10a, it could impact the camp and cgmp signaling pathways, which are regulated by phosphodiesterases .

Result of Action

Structurally related compounds have shown antibacterial activity, suggesting that this compound might also have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is not well-studied. Factors such as temperature, pH, and presence of other molecules could potentially affect its activity. For instance, the compound is recommended to be stored in a refrigerated environment , indicating that temperature could affect its stability.

properties

IUPAC Name

5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)6-3-5(10)4-7(11)8(6)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOXPSURYFJAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC(=C1)Br)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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